molecular formula C11H11NO B8503486 1-Cyano-2-(p-methoxyphenyl)-1-propene

1-Cyano-2-(p-methoxyphenyl)-1-propene

Cat. No.: B8503486
M. Wt: 173.21 g/mol
InChI Key: PSXZEUCWNSKKQB-UHFFFAOYSA-N
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Description

1-Cyano-2-(p-methoxyphenyl)-1-propene is an α,β-unsaturated nitrile derivative characterized by a p-methoxyphenyl substituent at the β-position and a cyano group at the α-position of the propene backbone. This compound exhibits unique electronic and steric properties due to the electron-donating methoxy group on the aromatic ring and the electron-withdrawing cyano group, making it a versatile intermediate in organic synthesis. Its applications span photochromic materials, polymer chemistry, and agrochemical precursors . The compound’s reactivity is influenced by conjugation between the aromatic system and the unsaturated nitrile moiety, enabling participation in cycloadditions, nucleophilic additions, and polymerization reactions .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)but-2-enenitrile

InChI

InChI=1S/C11H11NO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-7H,1-2H3

InChI Key

PSXZEUCWNSKKQB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-(Dimethylamino)-3-(p-methoxyphenyl)-2-propene (CAS: 37986-83-7)

  • Structural Differences: Replaces the cyano group with a dimethylamino group (-N(CH₃)₂).
  • Reactivity: The dimethylamino group is less electron-withdrawing than the cyano group, reducing electrophilicity at the α-position. This compound shows lower reactivity in Michael additions but enhanced solubility in polar solvents due to the amino group .
  • Applications : Primarily used in dye synthesis and as a ligand in coordination chemistry.

(b) 1-(Methylthio)-1-propene (Key volatile in Tuber species)

  • Structural Differences: Features a methylthio (-SMe) group instead of the cyano and p-methoxyphenyl groups.
  • Volatility: The absence of aromatic rings increases volatility, making it a key aroma compound in fungi. In contrast, 1-cyano-2-(p-methoxyphenyl)-1-propene is non-volatile due to its aromatic and polar substituents .

(c) 3-(p-Methoxyphenyl)-3-phenyl-6-morpholino-3H-naphtho[2,1-b]pyran (Compound II in )

  • Structural Differences: A naphthopyran backbone with a p-methoxyphenyl group and morpholino substituent.

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